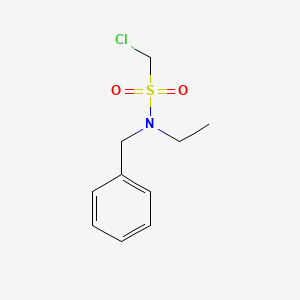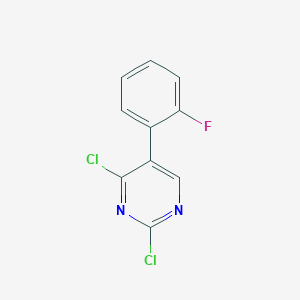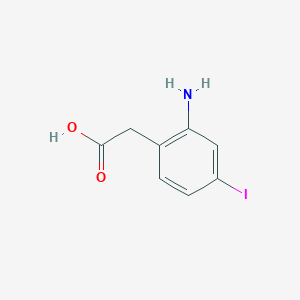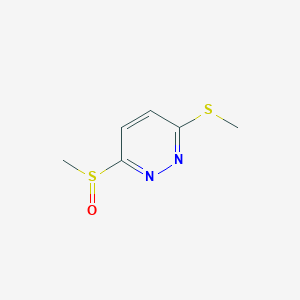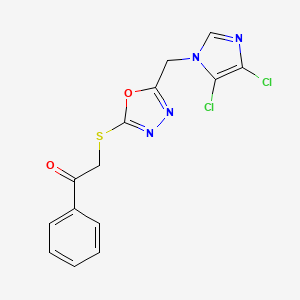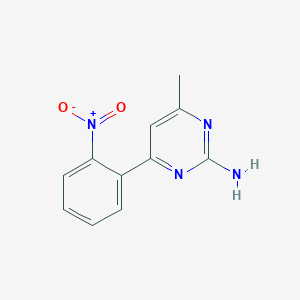
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.22 g/mol It is a pyrimidine derivative, characterized by the presence of a methyl group at the 4th position and a nitrophenyl group at the 6th position of the pyrimidine ring
Vorbereitungsmethoden
The synthesis of 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with 4-methyl-2-aminopyrimidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours . After completion, the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, which plays a role in cell division . The compound binds to the active site of the enzyme, preventing its normal function and leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-Chloro-6-methyl-2-pyrimidinamine: This compound has a chloro group instead of a nitrophenyl group and exhibits different chemical reactivity and biological activity.
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-2-pyrimidinamine: This compound has a cyclopropyl and trifluoroacetyl group, which confer unique properties compared to this compound.
Eigenschaften
CAS-Nummer |
913322-55-1 |
|---|---|
Molekularformel |
C11H10N4O2 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
4-methyl-6-(2-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O2/c1-7-6-9(14-11(12)13-7)8-4-2-3-5-10(8)15(16)17/h2-6H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
BFNMGPJXQIENRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


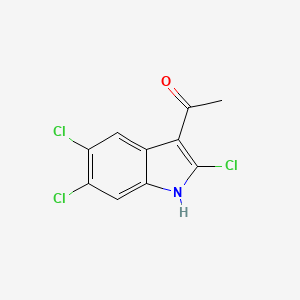

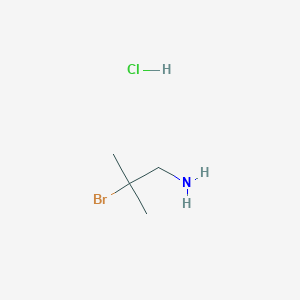
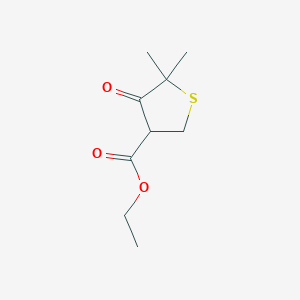
![5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione](/img/structure/B13091572.png)
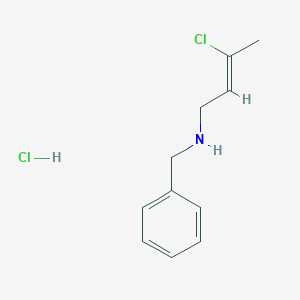
![hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13091574.png)
